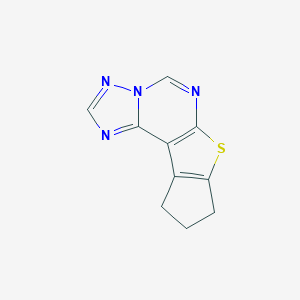![molecular formula C17H16FN3OS2 B292496 3-amino-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292496.png)
3-amino-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, also known as FBTTP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FBTTP is a small molecule that belongs to the class of benzothienopyrimidinones and has been found to have promising anticancer and antiviral properties.
Mecanismo De Acción
3-amino-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and cell division. 3-amino-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one also induces apoptosis in cancer cells by activating the caspase pathway. In addition, 3-amino-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been found to inhibit the replication of HIV-1 by targeting the viral reverse transcriptase enzyme.
Biochemical and Physiological Effects:
3-amino-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been found to have minimal toxicity in normal cells, indicating its potential as a safe and effective anticancer and antiviral agent. 3-amino-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has also been found to induce cell cycle arrest in cancer cells, leading to the inhibition of cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-amino-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has several advantages for laboratory experiments, including its ease of synthesis, low toxicity, and potent anticancer and antiviral activity. However, 3-amino-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has some limitations, including its low solubility in aqueous solutions, which can limit its effectiveness in vivo.
Direcciones Futuras
For research include optimizing the synthesis of 3-amino-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one to improve its solubility and bioavailability, as well as studying its efficacy in animal models of cancer and viral infections. In addition, further studies are needed to elucidate the mechanism of action of 3-amino-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its potential use in combination with other anticancer and antiviral agents.
Métodos De Síntesis
3-amino-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can be synthesized through a multistep process involving the reaction of 4-fluorobenzyl bromide with thiourea, followed by cyclization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base. The final product is obtained by reducing the resulting intermediate with sodium borohydride.
Aplicaciones Científicas De Investigación
3-amino-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in cancer and viral infections. Studies have shown that 3-amino-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-amino-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has also been found to have antiviral activity against HIV-1 and HSV-1.
Propiedades
Fórmula molecular |
C17H16FN3OS2 |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
3-amino-2-[(4-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16FN3OS2/c18-11-7-5-10(6-8-11)9-23-17-20-15-14(16(22)21(17)19)12-3-1-2-4-13(12)24-15/h5-8H,1-4,9,19H2 |
Clave InChI |
GRJYUPCAHHHCRH-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)SCC4=CC=C(C=C4)F |
SMILES canónico |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)SCC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-2-cyano-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B292413.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide](/img/structure/B292416.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B292419.png)
![4-fluoro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292420.png)
![4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone](/img/structure/B292422.png)
![3-imino-4-{2-[(1-methylethylidene)amino]phenyl}dihydro-2(3H)-furanone](/img/structure/B292423.png)
![2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B292428.png)

![4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B292430.png)
![N-(4-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B292432.png)

![2-[[[(6-Methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B292435.png)
![2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292436.png)
![2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292437.png)